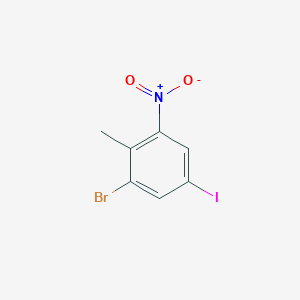

1-Bromo-5-iodo-2-methyl-3-nitrobenzene

Description

Overview of Halogenated Nitrotoluene Chemistry

Halogenated nitrotoluenes are a subclass of substituted benzenes that feature a combination of halogen (fluoro, chloro, bromo, iodo), nitro, and methyl groups. The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring. The methyl group is an activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. Halogens are a unique class of substituents, being deactivating yet ortho-, para-directing. wikipedia.orgunizin.orglibretexts.orgorganicchemistrytutor.com This combination of directing effects presents both challenges and opportunities in the synthesis of polysubstituted aromatic compounds. The selective introduction of these groups in a specific arrangement requires careful strategic planning of the synthetic route, often involving multiple steps and the use of protecting groups or specific catalytic systems.

Research Gaps and Future Directions in the Synthesis and Reactivity of 1-Bromo-5-iodo-2-methyl-3-nitrobenzene

Despite the general importance of polyfunctionalized aromatics, a thorough investigation into the synthesis, properties, and reactivity of this compound is notably absent in the current scientific literature. While the compound is commercially available from several suppliers, indicating its use, likely as a building block in larger syntheses, detailed experimental studies remain unpublished.

The primary research gap is the lack of a well-documented, high-yielding synthetic pathway to this specific isomer. The directing effects of the four substituents make a straightforward, single-step synthesis from a simpler precursor challenging. Future research should focus on developing and optimizing a regioselective synthesis of this compound.

Furthermore, a comprehensive characterization of its physicochemical properties and a systematic study of its reactivity are needed. Understanding how this specific arrangement of substituents influences the molecule's electronic properties and its behavior in various chemical reactions would be of significant interest to synthetic chemists. For instance, the presence of two different halogens opens up possibilities for selective cross-coupling reactions, which is a fertile ground for future investigation. The exploration of its potential applications, for which there is currently no data, would be a direct consequence of filling these fundamental knowledge gaps.

Due to the limited availability of direct experimental data for this compound, the following sections will present information based on established principles of organic chemistry and data from structurally analogous compounds.

Physicochemical Properties of this compound

The physical and chemical properties of a molecule are a direct consequence of its structure. For this compound, these properties can be predicted based on the contributions of its individual functional groups.

| Property | Value |

| Molecular Formula | C₇H₅BrINO₂ |

| Molecular Weight | 341.93 g/mol |

| Appearance | Expected to be a solid at room temperature, likely pale yellow, typical for nitroaromatic compounds. |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Not experimentally determined in available literature. Expected to be a relatively high melting solid due to its molecular weight and polarity. |

| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose upon heating. |

Spectroscopic Data Analysis

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A complex pattern in the aromatic region is expected due to the unsymmetrical substitution. The methyl group would appear as a singlet in the upfield region (around 2.5 ppm). |

| ¹³C NMR | Seven distinct signals would be expected, one for the methyl carbon and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments. |

| IR Spectroscopy | Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br and C-I stretching vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z 341.93, with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis and Reactivity

The synthesis of a polysubstituted benzene (B151609) like this compound requires a carefully designed synthetic strategy to control the regiochemistry.

Plausible Synthetic Routes

A plausible retrosynthetic analysis would suggest starting from a less substituted toluene (B28343) or benzene derivative and introducing the functional groups sequentially. The order of introduction is critical to ensure the desired substitution pattern. For example, one could envision a multi-step synthesis starting from m-nitrotoluene, followed by halogenation steps. The directing effects of the existing substituents would need to be carefully considered at each stage. libretexts.orglibretexts.org

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the electronic nature of its substituents. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution. However, the molecule offers several avenues for synthetic transformations:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms by a strong nucleophile.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide access to a new class of substituted anilines.

Cross-Coupling Reactions: The presence of both bromo and iodo substituents offers the potential for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The greater reactivity of the C-I bond compared to the C-Br bond could allow for sequential functionalization.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGHGDCCSAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646160 | |

| Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850334-25-7 | |

| Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Bromo 5 Iodo 2 Methyl 3 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-bromo-5-iodo-2-methyl-3-nitrobenzene suggests several possible disconnections. The nitro group is often introduced late in a synthetic sequence due to its strong deactivating and meta-directing nature, which can hinder subsequent electrophilic aromatic substitution reactions. Therefore, a primary disconnection is the removal of the nitro group, leading to 3-bromo-5-iodotoluene as a key intermediate.

Further disconnection of the halogen substituents from 3-bromo-5-iodotoluene can be envisioned. The directing effects of the methyl group (ortho-, para-directing) and the halogens (ortho-, para-directing deactivators) must be carefully considered to achieve the desired 1,3,5-substitution pattern. A plausible synthetic precursor to 3-bromo-5-iodotoluene could be m-toluidine (B57737) or a related toluene (B28343) derivative where the directing groups facilitate the desired halogenation pattern.

An alternative strategy involves the manipulation of an amino group. For instance, the target molecule could be derived from a substituted aniline (B41778), such as 3-bromo-5-iodo-2-methylaniline, via a Sandmeyer reaction to introduce the nitro group. This approach offers a powerful method for introducing a variety of functional groups with high regiocontrol. The synthesis of the required aniline precursor would then become the primary focus.

Sequential Halogenation and Nitration Approaches

Based on the retrosynthetic analysis, a forward synthesis can be devised involving the sequential introduction of the bromo, iodo, and nitro groups onto a toluene or aniline precursor. The success of this approach hinges on the careful control of regioselectivity at each step.

Regioselective Electrophilic Aromatic Halogenation

The introduction of bromine and iodine onto the aromatic ring is a critical step. The choice of starting material and the order of halogenation are paramount to achieving the desired substitution pattern.

The bromination of toluene derivatives is well-established. The methyl group is an activating, ortho-, para-director. Therefore, direct bromination of toluene would yield a mixture of 2-bromotoluene (B146081) and 4-bromotoluene. To achieve the desired meta-relationship between the methyl and bromo groups, one might start with a meta-directing group present. For instance, the bromination of m-nitrotoluene would be directed by both the methyl (ortho-, para-) and the nitro (meta-) groups. In this case, the activating methyl group generally exerts a stronger directing effect, leading to bromination at positions ortho and para to the methyl group.

A more controlled approach would be to start with a precursor where the desired regiochemistry is already established. For example, starting with 3-methylaniline (m-toluidine), the amino group can be used to direct subsequent substitutions before being removed or converted to another functional group.

| Precursor | Brominating Agent | Conditions | Major Product(s) |

| m-Nitrotoluene | Br2 / FeBr3 | Lewis acid catalyst | Mixture of isomers, primarily ortho/para to the methyl group |

| m-Toluidine | Br2 in acetic acid | Protection of amino group may be required | 2-bromo-5-methylaniline and 4-bromo-3-methylaniline |

Iodination is typically carried out using an iodine source in the presence of an oxidizing agent to generate the electrophilic iodine species. Reagents such as iodine monochloride (ICl) or a mixture of iodine and nitric acid are commonly employed. Similar to bromination, the regioselectivity of iodination is governed by the directing effects of the substituents already on the ring.

Starting with a pre-brominated toluene derivative, such as 3-bromotoluene, the subsequent iodination would be directed by both the methyl and bromo groups to the ortho and para positions. To achieve the 1-bromo-5-iodo substitution pattern, a starting material like 3-bromo-5-methylaniline (B1274160) could be a viable option, where the amino group can be diazotized and replaced with iodine via a Sandmeyer reaction.

| Precursor | Iodinating Agent | Conditions | Major Product |

| 3-Bromotoluene | I2 / HNO3 | Oxidizing conditions | Mixture of 2-iodo-5-bromotoluene and 4-iodo-3-bromotoluene |

| 3-Bromo-5-methylaniline | 1. NaNO2, H2SO4 2. KI | Sandmeyer reaction | 1-Bromo-3-iodo-5-methylbenzene |

Introduction of the Nitro Group via Nitration Reactions

The final step in the proposed synthesis is the introduction of the nitro group. This is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

The nitration of the key intermediate, 3-bromo-5-iodotoluene, would be directed by the existing substituents. The methyl group is an activating ortho-, para-director, while the bromo and iodo groups are deactivating ortho-, para-directors. The positions ortho and para to the methyl group are at C2, C4, and C6. The positions ortho and para to the bromo group are C2, C4, and C6. The positions ortho and para to the iodo group are C2, C4, and C6. Therefore, all substituents direct towards the same positions. The most activated position, and the least sterically hindered, would be C2, leading to the desired product, this compound.

| Precursor | Nitrating Agent | Conditions | Major Product |

| 3-Bromo-5-iodotoluene | HNO3 / H2SO4 | Mixed acid | This compound |

Influence of Existing Substituents on Nitration Pathways

The introduction of a nitro group onto an already substituted benzene (B151609) ring is governed by the electronic and steric effects of the substituents present. In the case of a precursor to this compound, such as 1-bromo-5-iodo-2-methylbenzene, the directing effects of the bromo, iodo, and methyl groups are crucial in determining the position of nitration.

The methyl group (-CH₃) is an activating group and an ortho, para-director. This is due to its electron-donating inductive effect, which enriches the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the halogen atoms, bromine (-Br) and iodine (-I), are deactivating groups yet are also ortho, para-directors. Their deactivating nature stems from their electron-withdrawing inductive effect, while their directing ability is a result of their electron-donating resonance effect, where their lone pairs can stabilize the arenium ion intermediate.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In a hypothetical nitration of 1-bromo-3-iodo-5-methylbenzene, the methyl group would direct the incoming nitro group to its ortho and para positions. The bromo and iodo groups would similarly direct to their respective ortho and para positions. The ultimate regioselectivity of the nitration would depend on a combination of these directing effects, steric hindrance, and the reaction conditions employed. The interplay of these factors is a key consideration in the strategic synthesis of this compound.

| Substituent | Activating/Deactivating | Directing Effect | Governing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive (electron-donating) |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive (electron-withdrawing) and Resonance (electron-donating) |

| -I (Iodo) | Deactivating | Ortho, Para | Inductive (electron-withdrawing) and Resonance (electron-donating) |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Inductive and Resonance (electron-withdrawing) |

Nucleophilic Aromatic Substitution (SNAr) in Functionalization of Related Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those bearing a nitro group. The nitro group's strong electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

In a molecule like this compound, the bromo and iodo groups are potential leaving groups in an SNAr reaction. The rate of an SNAr reaction is dependent on the nature of the leaving group, with the reactivity order being F > Cl ≈ Br > I. nih.gov This is in contrast to Sₙ2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is the attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). nih.govacs.org A more electronegative halogen can better stabilize this intermediate through its inductive effect, thus accelerating the reaction. acs.org Therefore, in a dihalo-nitroaromatic compound, a bromo substituent would generally be more reactive than an iodo substituent in an SNAr reaction.

A variation of SNAr is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), where a hydrogen atom is replaced by a nucleophile. This reaction is particularly relevant for nitroarenes. The process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a σ-adduct. wikipedia.org Since a hydride ion is a poor leaving group, an external oxidant is required to facilitate its removal and restore the aromaticity of the ring. nih.gov This methodology allows for the direct introduction of nucleophiles onto the nitroaromatic core without the need for a pre-installed leaving group.

Vicarious Nucleophilic Substitution (VNS) is another specialized form of nucleophilic substitution of hydrogen, particularly effective for nitroarenes. In a VNS reaction, the nucleophile is a carbanion that possesses a leaving group on the carbanionic center. guidechem.com After the initial nucleophilic attack on the nitroarene to form an anionic σ-adduct, a base-induced β-elimination of the leaving group from the adduct occurs, leading to the substitution product. guidechem.comacs.org A key feature of VNS is that it is often faster than the conventional SNAr of a halogen. guidechem.com For instance, in halonitroarenes, VNS of a hydrogen atom ortho or para to the nitro group can be more facile than the substitution of the halogen. guidechem.com

Metal-Catalyzed Cross-Coupling Reactions for Aryl-Halide Functionalization

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule such as this compound, these reactions offer a versatile platform for the selective functionalization of the C-Br and C-I bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.org It is widely used for the synthesis of biaryls. In the context of a dihaloarene, such as a bromo-iodo substituted benzene derivative, the selective coupling at one of the halogenated sites is a key consideration.

The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: I > Br > Cl. wikipedia.org This is due to the C-I bond being weaker than the C-Br and C-Cl bonds, making it more susceptible to cleavage by the palladium catalyst. Consequently, in a molecule containing both bromo and iodo substituents, the Suzuki-Miyaura coupling can often be performed selectively at the iodo-substituted position by careful choice of reaction conditions. guidechem.com This chemoselectivity allows for a stepwise functionalization of the dihaloarene, where the iodo group is first replaced via a Suzuki-Miyaura coupling, leaving the bromo group available for a subsequent, different transformation.

| Aryl Halide (Ar-X) | Relative Reactivity | Reason |

|---|---|---|

| Ar-I | Highest | Weakest C-X bond, most facile oxidative addition |

| Ar-Br | Intermediate | Intermediate C-X bond strength |

| Ar-Cl | Lowest | Strongest C-X bond, requires more active catalysts |

Other Palladium-Catalyzed Coupling Reactions

While direct palladium-catalyzed C-H iodination of a pre-existing 1-bromo-2-methyl-3-nitrobenzene framework is a conceptually appealing route, achieving the desired regioselectivity at the C5 position is a formidable challenge. The directing effects of the existing substituents (bromo, methyl, and nitro groups) would need to be carefully considered. The methyl group is ortho, para-directing, the bromo group is also ortho, para-directing (though deactivating), and the nitro group is a strong meta-director. In 1-bromo-2-methyl-3-nitrobenzene, the positions ortho and para to the methyl group are C6 and C4 respectively. The position para to the bromo group is C4. The position meta to the nitro group is C5. Therefore, there is a complex interplay of directing effects.

A plausible palladium-catalyzed approach would involve the coupling of a suitably functionalized precursor. For instance, a Suzuki or Stille coupling could be envisioned. In a hypothetical Suzuki coupling, a boronic acid derivative of the benzene ring could be coupled with an iodine source, or an iodinated benzene derivative could be coupled with a boronic acid. However, the synthesis of the required polysubstituted precursors for these coupling reactions can be as complex as a direct functionalization route.

A more direct, albeit challenging, approach is the C-H activation/iodination reaction. Palladium catalysts are known to facilitate the direct iodination of aromatic C-H bonds. The regioselectivity of such reactions is often controlled by the use of a directing group. In the absence of a strong directing group at a suitable position, achieving selective iodination at the desired C5 position of 1-bromo-2-methyl-3-nitrobenzene would likely result in a mixture of isomers, posing significant purification challenges.

| Reaction Type | Catalyst | Iodine Source | Typical Conditions | Potential Challenges |

| C-H Iodination | Pd(OAc)₂ | I₂ / Oxidant | Ligand, High Temp. | Poor regioselectivity, mixture of isomers |

| Suzuki Coupling | Pd(PPh₃)₄ | N-Iodosuccinimide (NIS) | Base, Solvent (e.g., Dioxane) | Synthesis of boronic acid precursor |

| Stille Coupling | PdCl₂(PPh₃)₂ | I₂ | Solvent (e.g., Toluene) | Synthesis of organotin precursor, toxicity of tin reagents |

Table 1: Hypothetical Palladium-Catalyzed Reactions for Iodination

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings and more recent copper-catalyzed C-H functionalizations, offer an alternative to palladium-based methods. Copper catalysis is often more cost-effective. A copper-catalyzed C-H iodination of 1-bromo-2-methyl-3-nitrobenzene could be explored. Similar to palladium catalysis, achieving the desired regioselectivity would be the primary obstacle.

The Ullmann condensation, traditionally used for forming carbon-carbon or carbon-heteroatom bonds, is generally not applicable for direct C-H iodination. However, modern advancements have led to copper-catalyzed methods for the halogenation of arenes. These reactions often proceed via a different mechanism than palladium-catalyzed C-H activation and can sometimes offer complementary regioselectivity. For instance, the iodination of phenols and other electron-rich arenes has been achieved using copper catalysts. Given the electron-withdrawing nature of the nitro and bromo substituents in the target's potential precursor, harsh reaction conditions might be necessary, which could lead to side reactions.

| Reaction Type | Catalyst | Iodine Source | Typical Conditions | Potential Challenges |

| C-H Iodination | CuI or Cu(OAc)₂ | I₂ or NIS | Ligand, Base, High Temp. | Regioselectivity, catalyst poisoning by nitro group |

| Ullmann-type (from amine) | CuI | I₂ | Diazotization precursor | Multi-step, harsh conditions |

Table 2: Hypothetical Copper-Catalyzed Reactions for Iodination

Synthetic Routes Involving Diazotization and Sandmeyer-Type Reactions

A more classical and often more reliable approach to introducing an iodo group at a specific position on a polysubstituted benzene ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. This strategy offers excellent regiochemical control, as the position of the iodo group is determined by the position of the precursor amino group.

A plausible synthetic route to this compound via this method would start with a precursor such as 3-bromo-2-methyl-5-nitroaniline (B1292625). The synthesis of this aniline precursor itself would require a careful sequence of nitration, bromination, and amination/reduction steps, with the order of events being crucial for achieving the correct substitution pattern.

Once 3-bromo-2-methyl-5-nitroaniline is obtained, the synthesis would proceed as follows:

Diazotization: The primary amino group of 3-bromo-2-methyl-5-nitroaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).

Sandmeyer-Type Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by the iodide ion to yield the final product, this compound.

This multi-step approach, while longer, provides a much higher degree of certainty in achieving the desired isomer.

| Step | Reagents | Typical Conditions | Intermediate/Product |

| Diazotization | NaNO₂, H₂SO₄/H₂O | 0-5 °C | 3-Bromo-2-methyl-5-nitrobenzenediazonium salt |

| Iodination | KI | Room Temperature | This compound |

Table 3: Diazotization and Sandmeyer-Type Reaction Sequence

Challenges in Multi-Substituted Benzene Synthesis and Regioselectivity

The synthesis of a molecule like this compound is fraught with challenges, primarily centered around controlling the regioselectivity of the substitution reactions. The directing effects of the substituents on the benzene ring are paramount in determining the outcome of electrophilic aromatic substitution reactions.

Conflicting Directing Effects: The methyl group is an activating, ortho, para-director, while the bromo group is a deactivating, ortho, para-director. The nitro group is a strongly deactivating meta-director. When these groups are present on the same ring, their combined influence can lead to the formation of multiple isomers. For example, in a precursor like 2-bromo-6-nitrotoluene, further substitution will be directed to different positions by each of the existing groups, making it difficult to introduce a fourth substituent at a single, desired position.

Steric Hindrance: The presence of multiple substituents on the ring can create steric hindrance, which can influence the position of an incoming electrophile. A bulky substituent can block access to adjacent positions, favoring substitution at less hindered sites. In the case of this compound, the position between the bromo and methyl groups (C1 and C2) would be sterically hindered.

Reaction Conditions: The choice of reaction conditions (temperature, solvent, catalyst) can also play a crucial role in determining the regiochemical outcome. In some cases, kinetic and thermodynamic products may differ, and careful control of the reaction parameters is necessary to favor the formation of the desired isomer.

Multi-Step Synthesis Design: A successful synthesis of a polysubstituted benzene requires a well-thought-out retrosynthetic analysis. The order in which the substituents are introduced is critical. For instance, introducing a strongly deactivating group like a nitro group early in the synthesis can make subsequent electrophilic substitutions, such as Friedel-Crafts alkylation, very difficult or impossible. Conversely, introducing an activating group first can facilitate subsequent substitutions, but may lead to polysubstitution or a mixture of isomers if not carefully controlled. The conversion of one functional group to another (e.g., reduction of a nitro group to an amine to change its directing effect from meta to ortho, para) is a common strategy to overcome these challenges.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1 Bromo 5 Iodo 2 Methyl 3 Nitrobenzene

Mechanistic Pathways of Electrophilic Aromatic Substitution on Substituted Nitrobenzenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction proceeds via a two-step mechanism wherein an electrophile attacks the electron-rich π-system of the aromatic ring. The presence of multiple substituents on the nitrobenzene (B124822) core, as in 1-bromo-5-iodo-2-methyl-3-nitrobenzene, significantly affects both the rate of reaction and the regioselectivity of the substitution.

The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile (E+) on the benzene ring, which acts as a nucleophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a benzenonium ion, or sigma (σ) complex. nih.govdss.go.th This step is typically the slow, rate-determining step of the reaction. acs.org

In the second step, a base removes a proton from the sp3-hybridized carbon atom of the benzenonium ion, restoring the aromaticity of the ring and yielding the substitution product. nih.govacs.org The stability of the intermediate benzenonium ion is a crucial factor in determining the reaction rate. Electron-donating groups stabilize this positively charged intermediate, thereby increasing the reaction rate, while electron-withdrawing groups destabilize it and slow the reaction down. msu.ru The positive charge in the benzenonium ion is delocalized across the ring, primarily at the ortho and para positions relative to where the electrophile attacked. dss.go.thnih.gov

The position of a new electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. These effects are a combination of inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It strongly deactivates the ring towards electrophilic attack and is a meta-director. shaalaa.comquora.com It directs incoming electrophiles to the positions meta to itself to avoid placing the positive charge of the benzenonium intermediate on the carbon atom to which it is attached. nih.gov

Bromo (-Br) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which is a result of their high electronegativity. researchgate.net However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M). nih.gov This resonance effect stabilizes the benzenonium intermediate when the attack is at the ortho or para positions. Consequently, halogens are deactivating but ortho, para-directing substituents.

Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through a positive inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack and is an ortho, para-director. dss.go.th

In this compound, the positions open for substitution are C4 and C6. The directing effects of the substituents must be considered collectively:

The methyl group at C2 directs ortho (to C1 and C3, both blocked) and para (to C5, blocked).

The nitro group at C3 directs meta (to C1 and C5, both blocked).

The bromo group at C1 directs ortho (to C2 and C6) and para (to C4).

The iodo group at C5 directs ortho (to C4 and C6) and para (to C2, blocked).

Both halogens direct incoming electrophiles to positions C4 and C6. The activating methyl group's influence is largely blocked. The powerful deactivating nitro group makes any electrophilic substitution difficult. However, considering the combined directing effects, substitution, if it occurs under forcing conditions, would be directed to positions 4 and 6. The precise outcome would also be influenced by steric hindrance from the adjacent iodo and bromo groups, respectively.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| -Br (Bromo) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -I (Iodo) | Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

Mechanistic Aspects of Nucleophilic Aromatic Substitution in Halogenated Nitrobenzenes

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SₙAr). This is particularly common for aryl halides that contain strong electron-withdrawing groups.

The most common mechanism for nucleophilic aromatic substitution is the stepwise addition-elimination (SₙAr) mechanism. acs.orgrsc.org This pathway is distinct from Sₙ1 and Sₙ2 reactions. scribd.com

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govdtic.mil The formation of this complex temporarily disrupts the aromaticity of the ring.

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. scribd.com

While the stepwise mechanism involving a stable or transient Meisenheimer intermediate is widely accepted, some SₙAr reactions may proceed through a concerted mechanism. nih.gov In a concerted pathway, the Meisenheimer complex represents a transition state rather than a true intermediate. Concerted mechanisms are thought to be more likely for reactions with modestly activated electrophiles. researchgate.net For a heavily substituted and activated compound like this compound, the stepwise mechanism via a Meisenheimer complex is the more probable pathway.

The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for the SₙAr reaction to occur. The nitro group activates the ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic.

Crucially, the nitro group also stabilizes the negatively charged Meisenheimer complex intermediate through resonance, but only when it is positioned ortho or para to the leaving group. acs.orgscribd.com This stabilization is key to lowering the activation energy of the first step.

In this compound, the nitro group is ortho to the bromo group (at C1, relative to C2-CH3 and C3-NO2) and meta to the iodo group (at C5). Therefore, the nitro group strongly activates the C1 position for nucleophilic attack and stabilizes the resulting Meisenheimer complex. Nucleophilic substitution would be expected to occur preferentially at the C1 position, replacing the bromine atom. The leaving group ability in SₙAr reactions often follows the order F > Cl ≈ Br > I, which is inverted compared to Sₙ2 reactions. rsc.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group.

Radical Reaction Pathways Involving Halogenated Nitrobenzenes

Nitroaromatic compounds can participate in radical reactions, often initiated by a single-electron transfer (SET) process. nih.gov The strong electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction, forming a nitro radical anion. scribd.com

Reactions of nitroarenes with nucleophiles or bases can proceed through either a direct nucleophilic attack to form a σ-adduct (Meisenheimer complex) or via a single-electron transfer to generate a radical-ion pair. nih.gov The formation of the radical anion (ArNO₂•⁻) is a key step. scribd.com

Once formed, the radical anions of halogenated nitrobenzenes can be unstable. For instance, the anions of ortho-chlorinated nitrobenzenes have been shown to decay via a first-order process where the chlorine atom is replaced by hydrogen. nih.gov This suggests that for this compound, the formation of a radical anion could lead to dehalogenation pathways. The relative stability of the C-Br and C-I bonds would influence which halogen is preferentially lost. Given that the C-I bond is weaker than the C-Br bond, cleavage of the C-I bond to release an iodine radical or iodide anion might be a potential pathway following radical anion formation.

Benzylic Radical Stability and Reactivity

The methyl group on the benzene ring provides a site for benzylic radical reactions. The stability of the benzylic radical formed by homolytic cleavage of a C-H bond of the methyl group is a key determinant of its reactivity. This stability is influenced by resonance and the electronic effects of the other substituents on the ring.

The benzylic radical is stabilized by the delocalization of the unpaired electron into the pi-system of the benzene ring. libretexts.org The substituents on the ring further modulate this stability. The nitro group (-NO2), being a strong electron-withdrawing group, can delocalize the radical electron density, thereby contributing to the stability of the benzylic radical. quora.com Conversely, the electron-donating methyl group also stabilizes the radical through hyperconjugation. The halogens (Bromo- and Iodo-) have a more complex influence, with their inductive electron-withdrawing effect and resonance electron-donating effect playing a role.

Table 1: Factors Influencing the Stability of the Benzylic Radical of this compound

| Stabilizing Factors | Destabilizing Factors |

| Resonance delocalization into the benzene ring | Inductive effect of the nitro group |

| Resonance delocalization into the nitro group | Inductive effect of the halogen substituents |

| Hyperconjugation from the methyl group | Steric hindrance from adjacent substituents |

Application of Radical Halogenation in Synthesis

Radical halogenation is a common method to introduce a halogen atom at the benzylic position of a methyl-substituted aromatic compound. libretexts.org This reaction typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. In the case of this compound, radical halogenation would lead to the formation of a benzylic halide.

The conditions for radical halogenation, such as the use of N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, are crucial. libretexts.org The reaction's selectivity for the benzylic position over aromatic substitution is a key advantage of this method. The resulting benzylic halide is a versatile intermediate for further synthetic transformations.

Kinetic and Thermodynamic Considerations in Aromatic Substitution

Further substitution on the aromatic ring of this compound is an electrophilic aromatic substitution (EAS) reaction. The existing substituents profoundly influence the rate and orientation of these reactions.

Activation Barriers and Reaction Rates

The rate of electrophilic aromatic substitution is determined by the height of the activation barrier, which is influenced by the stability of the intermediate carbocation (arenium ion). The substituents on the ring affect this stability.

Nitro group (-NO2): This is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It significantly increases the activation energy for EAS, making the ring much less reactive than benzene. libretexts.orglibretexts.org

Bromo (-Br) and Iodo (-I) groups: Halogens are also deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org

Methyl group (-CH3): This is an activating group that donates electron density through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion and lowering the activation energy.

In this compound, the combined effect of one activating group (methyl) and three deactivating groups (nitro, bromo, iodo) results in a highly deactivated aromatic ring. Consequently, electrophilic aromatic substitution reactions on this compound are expected to be very slow and require harsh reaction conditions. libretexts.org

Table 2: Relative Reactivity of Substituted Benzenes in Electrophilic Aromatic Substitution

| Compound | Substituent | Relative Rate of Nitration (compared to Benzene=1) |

| Benzene | -H | 1 |

| Toluene (B28343) | -CH3 | 25 |

| Chlorobenzene | -Cl | 0.033 |

| Nitrobenzene | -NO2 | 6 x 10⁻⁸ |

Note: This table provides general data for monosubstituted benzenes to illustrate the magnitude of substituent effects.

Influence of Solvent and Catalysts on Reaction Pathways

The choice of solvent and catalyst is critical in overcoming the high activation barrier for electrophilic substitution on a deactivated ring like this compound.

Solvents: The polarity of the solvent can influence the reaction rate. For nitration, a common solvent is sulfuric acid, which also acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). msu.edu In Friedel-Crafts reactions, non-polar solvents like carbon disulfide are often used. msu.edu

Catalysts: Strong Lewis acid catalysts are essential for many EAS reactions. For halogenation, catalysts like FeCl3 or AlCl3 are used to polarize the halogen molecule and generate a more potent electrophile. msu.edumsu.edu For Friedel-Crafts reactions, AlCl3 is a common catalyst. However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene and, by extension, on this compound. msu.edu

The directing effects of the existing substituents will determine the position of any new substituent. The methyl group is ortho, para-directing, while the nitro group is meta-directing, and the halogens are ortho, para-directing. The ultimate regiochemical outcome of a substitution reaction would depend on the complex interplay of these directing effects and steric hindrance.

Advanced Spectroscopic and Structural Characterization Methods for 1 Bromo 5 Iodo 2 Methyl 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. In 1-Bromo-5-iodo-2-methyl-3-nitrobenzene, there are two aromatic protons and three protons on the methyl group, leading to three distinct signals in the ¹H NMR spectrum.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the four substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a lower field (higher ppm). Conversely, the methyl group (-CH₃) is an electron-donating group, which shields adjacent protons, shifting their signals to a higher field (lower ppm). The bromine and iodine atoms also exert deshielding effects due to their electronegativity.

Based on the additive effects of these substituents, the predicted ¹H NMR chemical shifts for this compound are presented in the table below. The two aromatic protons, H-4 and H-6, are expected to appear as distinct signals, likely as singlets or very narrowly split doublets due to the absence of adjacent protons. The methyl protons will appear as a singlet in the upfield region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.2 | s |

| H-6 | 7.6 - 8.0 | s |

| -CH₃ | 2.4 - 2.6 | s |

This interactive table provides predicted ¹H NMR data. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, there are seven unique carbon environments: six in the aromatic ring and one in the methyl group. This results in seven distinct signals in the proton-decoupled ¹³C NMR spectrum. libretexts.org

The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded and appear at a low field. rsc.org The carbons bonded to the halogens (C-1 and C-5) will also be deshielded, with the effect of iodine being less pronounced than bromine. The methyl-substituted carbon (C-2) and the methyl carbon itself will appear at a higher field.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-Br) | 118 - 122 |

| C-2 (-CH₃) | 138 - 142 |

| C-3 (-NO₂) | 148 - 152 |

| C-4 | 125 - 129 |

| C-5 (-I) | 95 - 100 |

| C-6 | 135 - 139 |

| -CH₃ | 20 - 25 |

This interactive table presents predicted ¹³C NMR data. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed.

Correlation SpectroscopY (COSY) is a homonuclear correlation technique that shows coupling between protons that are typically two or three bonds apart. youtube.com For this compound, a COSY spectrum would be relatively simple. No cross-peaks would be expected between the aromatic protons (H-4 and H-6) as they are not adjacent. Similarly, the methyl protons would not show any correlations. This lack of correlation would support the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is a heteronuclear correlation technique that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org An HSQC or HMQC spectrum of this compound would be crucial for assigning the protonated carbons. It would show the following correlations:

A cross-peak between the signal for H-4 and the signal for C-4.

A cross-peak between the signal for H-6 and the signal for C-6.

A cross-peak between the signal for the -CH₃ protons and the methyl carbon signal.

These correlations would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₇H₅BrINO₂) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

The calculated exact mass for the molecular ion [M]⁺ is 368.8549 u . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.

Mass spectrometry is a valuable tool for monitoring the progress of chemical reactions and identifying products and byproducts. acs.org In the synthesis of this compound, which may involve halogenation and nitration steps, MS can be used to track the consumption of starting materials and the formation of the desired product. masterorganicchemistry.com

For example, during a nitration reaction, the disappearance of the precursor's molecular ion peak and the appearance of a new peak corresponding to the mass of the nitrated product can be monitored over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Furthermore, the fragmentation pattern of the molecular ion in the mass spectrum can provide structural information to confirm the identity of the product. For this compound, characteristic fragmentation patterns would include the loss of the nitro group (-NO₂, 46 u), the bromine atom (-Br, 79/81 u), and the iodine atom (-I, 127 u). The relative abundance of these fragment ions can help to confirm the structure of the molecule. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. While both methods probe the vibrational energy levels, they are governed by different selection rules, often providing complementary information. For a vibration to be IR active, there must be a change in the dipole moment of the molecule. In contrast, a change in the polarizability of the electron cloud is required for a vibration to be Raman active. Consequently, symmetric vibrations often appear stronger in Raman spectra, while asymmetric vibrations are typically more intense in IR spectra.

For this compound, the vibrational spectrum is expected to be complex due to its low symmetry and multiple substituents. However, characteristic vibrational modes for the functional groups can be predicted based on data from similar compounds.

Nitro Group (NO₂) Vibrations: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). In substituted nitrobenzenes, the asymmetric stretching mode is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretching mode appears between 1300-1370 cm⁻¹. researchgate.net These bands are generally strong in both IR and Raman spectra. Additionally, a scissoring (bending) mode for the NO₂ group is expected around 850 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically found in the 3000-3100 cm⁻¹ region. scirp.org The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact frequencies and intensities of these modes. For trisubstituted benzenes, characteristic out-of-plane C-H bending vibrations can also be observed at lower frequencies.

Substituent Vibrations:

C-N Stretch: The stretching vibration of the bond between the benzene ring and the nitro group (C-NO₂) is expected to be in the region of 1100 cm⁻¹.

Methyl Group (CH₃) Vibrations: The methyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, as well as bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

C-Br and C-I Stretches: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Br stretch is typically in the 500-650 cm⁻¹ range, while the C-I stretch, involving a heavier atom, appears at even lower frequencies, generally between 480-610 cm⁻¹. The exact positions can be influenced by coupling with other vibrational modes.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Strong |

| C-N Stretch | ~1100 | Medium | Medium |

| NO₂ Bending | ~850 | Medium | Strong |

| C-Br Stretch | 500 - 650 | Strong | Medium |

| C-I Stretch | 480 - 610 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitrobenzene (B124822) moiety. Nitrobenzene itself exhibits two main absorption bands: a weak band around 330-380 nm corresponding to the n-π* transition of the nitro group, and a much stronger band around 250-270 nm due to a π-π* transition of the benzene ring conjugated with the nitro group. researchgate.net

The substituents on the benzene ring—bromo, iodo, and methyl groups—are expected to act as auxochromes, modifying the absorption characteristics of the parent nitrobenzene chromophore. Halogen and alkyl substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π-π* transition. scilit.com

n-π Transition:* This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a weak absorption band. It is expected to appear in the longer wavelength region of the UV spectrum for this compound.

π-π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. These are typically much more intense than n-π* transitions. For substituted nitrobenzenes, multiple π-π* transitions can be observed. The primary π-π* band, often referred to as the K-band, is due to the conjugation between the benzene ring and the nitro group. A second π-π* transition, analogous to the benzene band at shorter wavelengths (the B-band), is also expected.

The presence of multiple substituents, including heavy halogens, can lead to a broadening of the absorption bands and a shift in their positions. The table below provides an estimation of the expected UV-Vis absorption maxima for this compound in a non-polar solvent.

| Electronic Transition | Expected λₘₐₓ (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n-π | 330 - 380 | 100 - 1,000 |

| π-π (K-band) | 260 - 290 | 5,000 - 15,000 |

| π-π* (B-band) | 210 - 230 | 10,000 - 20,000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Bond Lengths, Angles, and Conformations

The molecular geometry of this compound will be influenced by the electronic and steric effects of its substituents.

Benzene Ring: The benzene ring is expected to be nearly planar, although minor distortions may occur due to the steric bulk of the substituents. The C-C bond lengths within the ring will likely average around 1.39 Å, with some variation depending on the adjacent substituents.

Nitro Group: A key conformational feature of ortho-substituted nitrobenzenes is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to the steric hindrance from the adjacent methyl and bromo groups, the nitro group in this compound is expected to be twisted out of the plane of the benzene ring. This dihedral angle can vary significantly; for instance, in 2-bromo-3-nitrotoluene, it is 54.1(4)°, whereas in 1-chloro-2-methyl-4-nitrobenzene, it is a much smaller 6.2(3)°. mdpi.comnih.gov

Substituent Bonds: The bond lengths involving the substituents can be estimated from related structures. The C-N bond is expected to be around 1.47 Å. The C-Br and C-I bond lengths will be approximately 1.90 Å and 2.10 Å, respectively. The C-C bond to the methyl group should be in the range of 1.51 Å.

The following table presents expected bond lengths and angles for this compound, based on data from analogous compounds.

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| C-Br | ~1.90 |

| C-I | ~2.10 |

| C-CH₃ | ~1.51 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-N-O | ~118 |

| O-N-O | ~124 |

| C-C-Br | ~120 |

| C-C-I | ~120 |

Intermolecular Interactions and Crystal Packing

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro group are a common feature in the crystal structures of nitroaromatic compounds. These interactions often link molecules into dimers or chains. researchgate.net

π-π Stacking: The planar aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. In substituted benzenes, these interactions often involve an offset or slipped-parallel arrangement, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.gov

Halogen Bonding and Halogen···Halogen Contacts: The bromine and iodine atoms in the molecule can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitro oxygen. Additionally, short Br···O, I···O, or even Br···I contacts may be observed, contributing to the stability of the crystal packing. nih.gov The presence of these diverse interactions suggests a complex and densely packed crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For halogen-containing compounds, the percentage of halogens can also be determined. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The standard method for C, H, and N analysis is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of each element.

For this compound, the molecular formula is C₇H₅BrINO₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This theoretical composition serves as a benchmark against which experimental results are compared. Generally, for a pure sample, the experimentally determined percentages should be within ±0.4% of the theoretical values. nih.gov

The table below shows the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 24.59 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.47 |

| Bromine | Br | 79.904 | 1 | 79.904 | 23.37 |

| Iodine | I | 126.90 | 1 | 126.90 | 37.12 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.10 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.36 |

| Total | 341.926 | 100.00 |

Theoretical and Computational Chemistry Studies of 1 Bromo 5 Iodo 2 Methyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the behavior of molecules. For 1-Bromo-5-iodo-2-methyl-3-nitrobenzene, such studies would be invaluable, yet they are not available in the current body of scientific literature.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. For this compound, this would also include an analysis of the orientation of the methyl and nitro groups relative to the benzene (B151609) ring. No such optimized geometric parameters have been published.

Electronic Structure Analysis (HOMO/LUMO Orbital Energies and Distributions)

Understanding the electronic properties of a molecule is crucial for predicting its reactivity. This is often achieved by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's stability and reactivity. The spatial distribution of these orbitals would highlight the regions of the molecule most likely to donate or accept electrons in a chemical reaction. This information is currently not available for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

NBO analysis provides a detailed picture of the electron density distribution within a molecule, revealing intramolecular interactions such as hyperconjugation and steric effects. It also quantifies the charge on each atom, offering further clues about the molecule's reactivity. For this compound, NBO analysis would elucidate the electronic effects of the bromo, iodo, methyl, and nitro substituents on the benzene ring. No such analysis has been documented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas. An MEP map for this compound would be instrumental in predicting its chemical behavior, but no such map has been published.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. This involves mapping out the energy landscape of a reaction, including the identification of transition states and the calculation of activation energies.

Calculation of Activation Energies and Reaction Barriers

By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined. This is a critical parameter for understanding reaction rates and mechanisms. For any proposed reaction involving this compound, these calculations would provide fundamental mechanistic insights. However, no computational studies on the reaction mechanisms of this compound have been reported.

Investigation of Competing Reaction Pathways and Regioselectivity

Currently, there is a lack of specific published theoretical and computational studies investigating the competing reaction pathways and regioselectivity of this compound. Computational chemistry offers powerful tools to explore reaction mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are common for halogenated nitroaromatic compounds.

A theoretical investigation would typically involve density functional theory (DFT) calculations to model the potential energy surfaces of various reaction coordinates. This would allow for the identification of transition states and the calculation of activation energies for different pathways. For instance, in a nucleophilic aromatic substitution, calculations could predict whether a nucleophile would preferentially attack the carbon atom bearing the bromine or the iodine substituent. This regioselectivity is influenced by the electronic effects of the nitro and methyl groups, as well as the inherent differences in the carbon-halogen bond strengths.

Similarly, in cross-coupling reactions, computational studies could elucidate the oxidative addition step, determining which C-X bond (C-Br vs. C-I) is more likely to react with a metal catalyst. Factors such as bond dissociation energies and the stability of the resulting organometallic intermediates would be key determinants of regioselectivity. Without specific studies on this compound, any discussion remains speculative and would be based on general principles of organic reactivity.

Vibrational Frequency Calculations and Comparison with Experimental Data

As of now, there are no available published studies that present either experimental vibrational spectra (such as FT-IR or Raman) or theoretical vibrational frequency calculations for this compound.

In a typical study, the vibrational frequencies of the molecule would be calculated using computational methods like DFT, often with a basis set such as 6-311++G(d,p). These calculated frequencies are usually scaled to correct for anharmonicity and the limitations of the theoretical model. The calculated spectrum could then be compared with experimentally obtained FT-IR and Raman spectra. This comparison allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the C-Br and C-I stretching frequencies, the symmetric and asymmetric stretching of the nitro (NO2) group, and various vibrational modes of the benzene ring and the methyl group. Such a comparative analysis is crucial for confirming the molecular structure and understanding its vibrational properties.

Nonlinear Optical (NLO) Properties Prediction

There is currently no specific research in the public domain that predicts the nonlinear optical (NLO) properties of this compound. The NLO properties of a molecule, such as its first-order hyperpolarizability (β), are of interest for applications in optoelectronics.

Computational chemistry provides a means to predict these properties. Using methods like DFT, the response of the molecule's electron density to an external electric field can be calculated, from which the hyperpolarizability can be determined. For a molecule like this compound, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromo, iodo) groups can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. Theoretical calculations would provide valuable insights into the potential of this compound as an NLO material. However, without specific computational studies, its NLO characteristics remain undetermined.

Advanced Chemical Transformations and Functionalization of 1 Bromo 5 Iodo 2 Methyl 3 Nitrobenzene

Selective Functionalization of Halogen and Nitro Groups

The presence of three distinct reactive sites on the benzene (B151609) ring—a nitro group, a bromine atom, and an iodine atom—presents both a challenge and an opportunity for synthetic chemists. Achieving high selectivity is paramount for the successful synthesis of complex derivatives. The differing electronic properties and reactivities of these groups enable a range of chemoselective transformations.

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide array of further functionalizations. A primary challenge in the reduction of the nitro group in 1-bromo-5-iodo-2-methyl-3-nitrobenzene is the prevention of hydrodehalogenation, where the halogen substituents are reductively cleaved. google.com The selection of an appropriate reducing agent and reaction conditions is therefore critical to ensure high chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metallic reducing agents in acidic or neutral media. commonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts like palladium on carbon (Pd/C) are highly effective but can also promote the cleavage of carbon-halogen bonds. commonorganicchemistry.com To mitigate this, milder conditions or specialized catalysts are employed. Raney nickel is often a suitable alternative when dehalogenation is a concern, particularly for aryl bromides and chlorides. commonorganicchemistry.comwikipedia.org For substrates containing the more labile iodine atom, the use of dehalogenation inhibitors or suppressors, such as morpholine, in conjunction with a platinum catalyst can be effective. google.com

Metal-Based Reductants: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) provide a mild and selective method for nitro group reduction. commonorganicchemistry.com These conditions are generally well-tolerated by aryl halides, making them highly suitable for the target molecule. For instance, the Fe/HCl or SnCl₂/HCl systems are classic methods for converting nitroarenes to anilines without affecting bromo or iodo substituents.

The table below summarizes various reagent systems used for the chemoselective reduction of nitroarenes, which are applicable to this compound.

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temp., 1-4 atm H₂ | Highly efficient but may cause hydrodehalogenation, especially of C-I bond. | commonorganicchemistry.com |

| H₂, Raney Ni | EtOH, room temp. to 50°C | Less prone to cause dehalogenation compared to Pd/C. | commonorganicchemistry.comwikipedia.org |

| Fe, HCl/AcOH | Reflux in aqueous ethanol | Classic, cost-effective, and highly chemoselective for nitro group; tolerates halogens well. | commonorganicchemistry.com |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild and selective; works well for substrates with sensitive functional groups including halogens. | commonorganicchemistry.com |

| Zn, AcOH | Room temp. to 50°C | Mild conditions that preserve most other functional groups. | commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system | Mild reducing agent, often used when acidic or catalytic methods are unsuitable. | wikipedia.org |

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of modern cross-coupling chemistry. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. nobelprize.org The reactivity of aryl halides in this step generally follows the order: Ar-I > Ar-Br > Ar-Cl. msu.edu This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst. msu.edu

This reactivity difference allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact. This principle is widely exploited in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to selectively couple a boronic acid at the C-5 position (iodine) of the target molecule. rsc.orgoregonstate.edu

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. The higher reactivity of the aryl iodide ensures that the alkynyl group is selectively introduced at the C-5 position. libretexts.orgorganic-chemistry.org Studies on dihalogenated substrates, such as 2-bromo-4-iodo-quinoline, have demonstrated that Sonogashira coupling occurs exclusively at the iodo-substituted position. libretexts.org

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond between an aryl halide and an amine. Research has shown that nickel- or palladium-catalyzed amination of substrates like 1-bromo-4-iodobenzene (B50087) proceeds with high selectivity at the C-I bond. nih.govresearchgate.netacs.org A notable challenge is that strongly electron-withdrawing groups, such as a nitro group, can sometimes yield poor results in this reaction. nih.govacs.org

Building upon the differential reactivity of the halogens, a sequential or one-pot, multi-step reaction strategy can be employed for the regioselective manipulation of both halogen sites. An initial cross-coupling reaction can be performed at the more reactive C-I bond under mild conditions. Subsequently, the C-Br bond can be functionalized under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

This stepwise approach allows for the introduction of two different substituents at the C-1 and C-5 positions, leading to the synthesis of highly complex and unsymmetrical aromatic structures. For example, a Sonogashira coupling could first be performed at the iodo-position, followed by a Suzuki coupling at the bromo-position. The success of such a strategy hinges on the precise control of reaction parameters to prevent premature reaction at the less reactive C-Br site or di-substitution. rsc.org

The following table illustrates the expected regioselective outcomes of common palladium-catalyzed cross-coupling reactions on a bromo-iodo-substituted aromatic ring.

| Reaction Type | Typical Catalyst/Ligand | Expected Site of Initial Reaction | Rationale | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | C-I | Lower C-I bond dissociation energy facilitates faster oxidative addition. | nobelprize.orgrsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-I | Preferential oxidative addition at the more reactive C-I bond. | libretexts.org |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | C-I | Higher reactivity of aryl iodides in the Heck reaction manifold. | nobelprize.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or Ni(acac)₂ | C-I | Selective C-I bond activation has been demonstrated for dihaloarenes. | nih.govacs.org |

| Stille Coupling | Pd(PPh₃)₄ | C-I | Reactivity trend of Ar-I > Ar-Br is well-established for Stille couplings. | nobelprize.org |

Derivatization of the Methyl Group (Benzylic Functionalization)

The methyl group at the C-2 position is activated for certain radical and oxidation reactions due to its "benzylic" nature. The adjacent aromatic ring can stabilize radical or cationic intermediates formed at the benzylic carbon through resonance.

The selective introduction of a halogen atom at the benzylic position can be achieved via a free-radical halogenation mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution on the ring. chemistrysteps.comchadsprep.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO).

The reaction proceeds via the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. This intermediate then reacts with Br₂ (generated in situ from NBS and HBr) to form the benzyl (B1604629) bromide product. youtube.com The presence of the electron-withdrawing nitro group deactivates the aromatic ring, which helps to prevent competitive electrophilic bromination and further favors the radical pathway at the benzylic position. google.com

The resulting 1-bromo-5-iodo-2-(bromomethyl)-3-nitrobenzene is a valuable synthetic intermediate. The benzylic bromine is a good leaving group and can be readily displaced by various nucleophiles in Sₙ2 reactions to introduce a range of functional groups, including alcohols (via hydrolysis), ethers, amines, and nitriles.

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. chemistrysteps.com A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), typically used under basic or acidic conditions followed by an acidic workup. Other strong oxidants like chromic acid can also be used. chemistrysteps.com

For the oxidation to proceed, at least one benzylic hydrogen must be present. The reaction is believed to involve the initial formation of a benzylic radical. The strong electron-withdrawing nature of the nitro group and halogens on the ring can make the oxidation more challenging compared to electron-rich toluenes, potentially requiring more forcing conditions. researchgate.net This transformation converts the methyl group into a carboxyl group, yielding 2-bromo-4-iodo-6-nitrobenzoic acid, which opens up further synthetic possibilities through carboxylic acid chemistry (e.g., esterification, amidation).

The table below outlines typical conditions for these benzylic functionalization reactions based on studies of related nitrotoluene derivatives.

| Transformation | Reagent(s) | Typical Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) | CCl₄ or other inert solvent, reflux | -CH₂Br (Bromomethyl) | chemistrysteps.comgoogle.com |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), heat; followed by H₃O⁺ workup | -COOH (Carboxylic Acid) | chemistrysteps.comresearchgate.net |

| Hydrolysis of Benzyl Bromide | H₂O, often with a base like Na₂CO₃ | Aqueous solvent, heat | -CH₂OH (Hydroxymethyl/Benzyl alcohol) | google.com |

Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing this compound as a Building Block